

An In-depth Technical Guide on 4-(4-Nitrobenzyl)morpholine (C11H14N2O3)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-(4-Nitrobenzyl)morpholine**

Cat. No.: **B1269181**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Nitrobenzyl)morpholine is a heterocyclic organic compound with the chemical formula C11H14N2O3. It is recognized as a key synthetic intermediate in the development of various bioactive molecules, particularly in the realm of anticancer drug discovery. While specific biological data for this compound is limited in publicly available literature, its structural motifs are common in pharmacologically active agents. This guide provides a comprehensive overview of the available information on **4-(4-Nitrobenzyl)morpholine**, including its physicochemical properties, a general synthesis approach, and its potential, though not yet fully elucidated, role in cancer research. This document aims to serve as a foundational resource for researchers interested in the exploration and application of this compound.

Introduction

Morpholine and its derivatives are prominent scaffolds in medicinal chemistry, known to be integral components of numerous approved drugs. The morpholine ring can enhance the physicochemical properties of a molecule, such as its solubility and metabolic stability. The introduction of a 4-nitrobenzyl group to the morpholine core creates a molecule with potential for further chemical modification and diverse biological activities. Notably, derivatives of **4-(4-nitrobenzyl)morpholine** have been investigated for their anticancer properties, suggesting that this core structure may serve as a valuable starting point for the design of novel therapeutic agents.^[1]

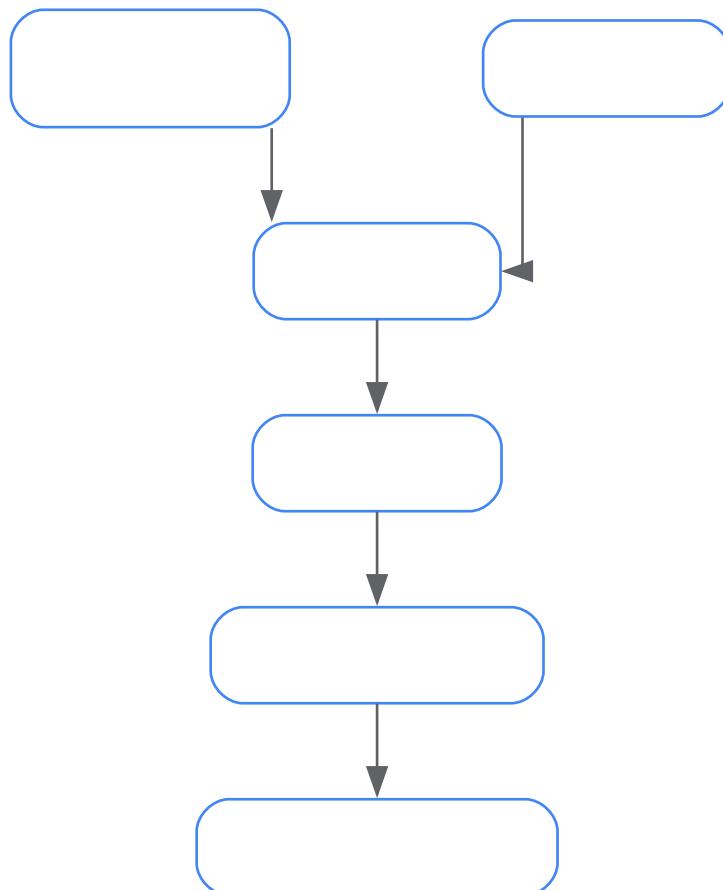
Physicochemical Properties

A summary of the known physicochemical properties of **4-(4-Nitrobenzyl)morpholine** is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.

Property	Value	Reference
Chemical Formula	C ₁₁ H ₁₄ N ₂ O ₃	[1]
Molecular Weight	222.24 g/mol	[1]
Appearance	Crystalline solid	[1]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Soluble in dichloromethane	[1]

Table 1: Physicochemical Properties of **4-(4-Nitrobenzyl)morpholine**.

Synthesis


While a specific detailed experimental protocol for the synthesis of **4-(4-Nitrobenzyl)morpholine** from a primary literature source by Tsou et al. (2008) is referenced, the full text of this specific protocol is not readily available in the public domain.[\[1\]](#) However, a general and common method for the synthesis of such N-benzylated morpholines is the nucleophilic substitution reaction between a 4-nitrobenzyl halide and morpholine.

A generalized experimental workflow for this synthesis is outlined below.

General Experimental Protocol: Nucleophilic Substitution

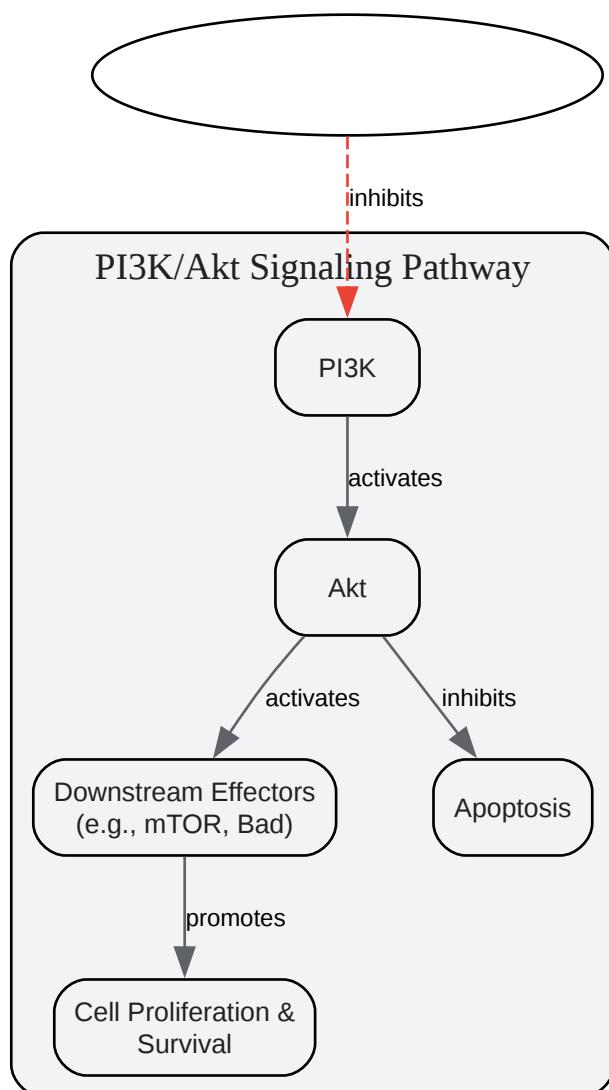
- Reaction Setup: To a solution of morpholine (1.2 equivalents) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), a base like potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0 equivalents) is added.

- **Addition of Reagent:** 4-Nitrobenzyl bromide or 4-nitrobenzyl chloride (1.0 equivalent) is added portion-wise to the stirred reaction mixture at room temperature.
- **Reaction Progression:** The reaction mixture is then heated to a temperature ranging from 60 to 80 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent such as ethyl acetate.
- **Purification:** The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure **4-(4-Nitrobenzyl)morpholine**.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **4-(4-Nitrobenzyl)morpholine**.

Biological Activity and Potential Applications


Anticancer Potential

While direct evidence and quantitative data for the anticancer activity of **4-(4-Nitrobenzyl)morpholine** are not available in the reviewed literature, its derivatives have been noted for their potential in this area.^[1] The morpholine moiety is a common feature in a number of inhibitors of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a critical pathway for cell survival and proliferation and is often dysregulated in cancer.

It is hypothesized that **4-(4-Nitrobenzyl)morpholine** could serve as a scaffold for the development of PI3K/Akt pathway inhibitors. The morpholine oxygen can form a critical hydrogen bond in the ATP-binding pocket of PI3K, while the nitrobenzyl group can be further functionalized to enhance potency and selectivity.

Postulated Mechanism of Action

Based on the activity of other morpholine-containing anticancer agents, a hypothetical mechanism of action for derivatives of **4-(4-Nitrobenzyl)morpholine** could involve the inhibition of the PI3K/Akt signaling pathway. This inhibition would lead to a cascade of downstream effects, ultimately resulting in the induction of apoptosis (programmed cell death) in cancer cells.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(4-Nitrobenzyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on 4-(4-Nitrobenzyl)morpholine (C11H14N2O3)]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1269181#4-4-nitrobenzyl-morpholine-chemical-formula-c11h14n2o3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com